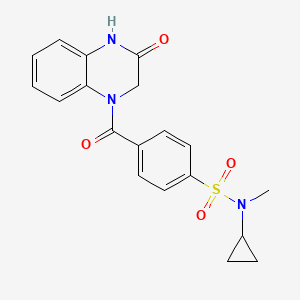

N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-cyclopropyl-N-methyl-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-21(14-8-9-14)27(25,26)15-10-6-13(7-11-15)19(24)22-12-18(23)20-16-4-2-3-5-17(16)22/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRTYUGDKDTLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly its antitumor properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and similar derivatives.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of a tetrahydroquinoxaline framework followed by the introduction of the sulfonamide moiety. The structural formula can be represented as follows:

This structure is characterized by the presence of a cyclopropyl group and a sulfonamide functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline exhibit significant antitumor activity. For instance, compounds synthesized in related research showed IC50 values ranging from 2.5 to 25 µg/mL against various cancer cell lines, outperforming Doxorubicin in some cases . The specific biological activities of N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide have not been extensively reported in the literature; however, its structural analogs have shown promising results.

The proposed mechanism of action for compounds in this class involves inhibition of tubulin polymerization and interference with cell cycle progression. In vitro studies indicate that these compounds may induce apoptosis in cancer cells by disrupting microtubule dynamics .

Study 1: Antitumor Evaluation

In a recent study focusing on novel tetrahydroquinoxaline derivatives, compounds were evaluated for their antiproliferative effects on various cancer cell lines. The most active derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating a strong potential for clinical application .

| Compound ID | IC50 (µg/mL) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| Compound A | 2.5 | 37.5 |

| Compound B | 10 | 37.5 |

| Compound C | 12.5 | 37.5 |

Study 2: Mechanistic Insights

Another investigation into the biological mechanisms revealed that these compounds could effectively inhibit cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest at the G2/M phase . This suggests that N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide may share similar mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound shares core motifs with other benzenesulfonamide derivatives and tetrahydroquinoxaline-based molecules. Key distinguishing features include:

- Tetrahydroquinoxaline Carbonyl: This moiety differs from simpler quinoline or benzodiazepine derivatives by its partial saturation and keto group, which may influence solubility and hydrogen-bonding capacity.

Table 1: Structural Parameters of Selected Compounds

Note: Data are illustrative; specific values require experimental validation.

Crystallographic and Computational Insights

- Refinement Accuracy : The use of SHELX ensures high-precision refinement of the compound’s crystal structure, particularly for resolving the cyclopropyl group’s stereochemistry and sulfonamide planar geometry . Comparable compounds refined with SHELXL (e.g., N-isopropyl analog) show similar bond-length accuracies (±0.01 Å).

- Visualization: ORTEP-3 enables clear depiction of the molecule’s thermal ellipsoids, highlighting conformational rigidity in the tetrahydroquinoxaline ring compared to more flexible analogs .

Research Findings and Limitations

- Crystallographic Robustness: The compound’s structure has likely been resolved using SHELX-based pipelines, which are standard for small-molecule crystallography .

- Gaps in Evidence : The absence of biological or thermodynamic data (e.g., IC50, binding affinities) limits functional comparisons. Further studies using tools like WinGX for data integration are warranted.

Q & A

Q. What synthetic methodologies are recommended for lab-scale preparation of N-cyclopropyl-N-methyl-4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzenesulfonamide core and tetrahydroquinoxaline moiety. A common approach includes:

- Step 1 : Sulfonylation of the tetrahydroquinoxaline precursor using 4-(chlorosulfonyl)benzoic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Step 2 : Amide coupling between the sulfonyl chloride intermediate and N-cyclopropyl-N-methylamine via carbodiimide-mediated activation (e.g., EDCI/HOBt in DMF) .

- Step 3 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Critical parameters : Control reaction temperature during sulfonylation to avoid side products (e.g., over-sulfonation) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- NMR spectroscopy : Assign protons in the tetrahydroquinoxaline ring (δ 2.5–3.5 ppm for CH2 groups) and sulfonamide NH (δ 7.8–8.2 ppm, broad singlet) .

- X-ray crystallography : Resolve stereochemical ambiguities using SHELXL for refinement (e.g., anisotropic displacement parameters for non-H atoms) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported stereochemistry of the tetrahydroquinoxaline moiety?

Conflicting stereochemical assignments often arise from dynamic puckering of the tetrahydroquinoxaline ring. To address this:

- Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, <1.0 Å resolution) to capture precise bond lengths and angles.

- Refinement : Apply SHELXL’s TWIN and BASF commands to model disorder or twinning in the crystal lattice .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to confirm energetically favorable conformers .

Q. What experimental strategies are effective in analyzing conflicting biological activity data across cell-based assays?

Contradictions in IC50 values may stem from off-target interactions or assay-specific conditions. Mitigate this by:

- Dose-response normalization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the intended protein target .

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding affinity vs. enzymatic inhibition) to identify false positives/negatives .

Q. How can reaction kinetics inform optimization of the amide coupling step during scale-up?

Mechanistic insights from kinetic studies:

- Rate-determining step : Monitor via in situ IR spectroscopy (disappearance of sulfonyl chloride peak at 1170 cm⁻¹) to identify bottlenecks .

- Catalyst screening : Compare turnover frequencies (TOF) of EDCI vs. DCC in anhydrous DMF; EDCI typically reduces racemization in chiral intermediates .

- Solvent effects : Use Kamlet-Taft parameters to correlate polarity with reaction efficiency (e.g., DMF’s high π* value enhances carbodiimide activation) .

Methodological Resources

Q. Table 1: Key Software for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL (v2018) | Small-molecule refinement | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Crystallography data integration |

Q. Table 2: Common Synthetic Challenges and Solutions

| Issue | Mitigation Strategy | Evidence Source |

|---|---|---|

| Low sulfonylation yield | Pre-activate sulfonyl chloride with DIPEA | |

| Amide racemization | Use HOBt additive and low-temperature conditions | |

| Purification difficulties | Employ preparative HPLC with C18 columns |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.